Thiazolidine, 2-methyl-2-(4-pentynyl)-
Description
Thiazolidine is a saturated five-membered heterocyclic compound (C₃H₇NS) containing nitrogen and sulfur atoms. Its derivatives are pharmacologically significant, with substitutions at positions 2, 4, and 5 enhancing biological activity . The compound "Thiazolidine, 2-methyl-2-(4-pentynyl)-" features a methyl group and a 4-pentynyl chain at position 2, which likely modulates its electronic, steric, and pharmacokinetic properties compared to other derivatives.
Properties
CAS No. |
75606-56-3 |
|---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2-methyl-2-pent-4-ynyl-1,3-thiazolidine |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9(2)10-7-8-11-9/h1,10H,4-8H2,2H3 |
InChI Key |
UMXBPUMDAXXPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NCCS1)CCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine, 2-methyl-2-(4-pentynyl)- typically involves the reaction of a Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride or dimethylformamide (DMF). This reaction yields the desired thiazolidine derivative . Other synthetic approaches include multicomponent reactions, click reactions, and green chemistry techniques that aim to improve selectivity, purity, product yield, and pharmacokinetic activity .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often utilize green synthesis techniques, such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis. These methods are designed to be eco-friendly, cost-effective, and efficient, providing high yields and cleaner reaction profiles .
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 2-methyl-2-(4-pentynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiazolidine ring into more oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, 1,2-aminothiols, and various catalysts. For example, the reaction between 1,2-aminothiols and aldehydes under physiological conditions can produce stable thiazolidine products without the need for a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction between a Schiff base and thioglycolic acid can yield bis spiro[(5-methylindoline3,2-(4 H) thiazolidine)-2,40(1H)-dione]1,10-biphenyl, which has been scrutinized for its antimicrobial activity .
Scientific Research Applications
Thiazolidine, 2-methyl-2-(4-pentynyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thiazolidine, 2-methyl-2-(4-pentynyl)- involves its interaction with specific molecular targets and pathways. For example, thiazolidinediones (a related class of compounds) exert their effects by stimulating the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in regulating glucose and lipid metabolism . Additionally, these compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant activity .
Comparison with Similar Compounds
Key Observations :
- The 4-pentynyl group introduces an alkyne moiety, which may enhance metabolic stability or enable click chemistry applications, unlike saturated chains (e.g., C14–C16 in melanoma inhibitors ).
Target Specificity and Mechanism
- Enzyme Inhibition: Thiazolidine derivatives with bulky substituents (e.g., thiophene) exhibit nanomolar inhibition of Mycobacterium tuberculosis enzymes (e.g., CysK1 IC₅₀ = 19 nM ). The 4-pentynyl group’s linear structure may favor binding to hydrophobic enzyme pockets.
- Antimicrobial Activity: Derivatives with electron-donating groups (e.g., hydrazono, trimethoxyl) show enhanced antifungal activity , whereas the pentynyl group’s electron-withdrawing nature might alter target affinity.
- Herbicide Safeners : Bioisosteric replacements (e.g., thiazolidine-4-carboxylates) mimic R-28725’s safener activity . The 4-pentynyl substituent could improve lipophilicity for plant membrane penetration.
Physicochemical Comparison
| Property | 2-Methyl-2-(4-pentynyl)-thiazolidine | Thiazolidinones | Thiophene–thiazolidine Hybrids |
|---|---|---|---|
| LogP | High (due to alkyne) | Moderate | Moderate |
| Hydrogen Bond Acceptors | 2 (S, N) | 3 (S, N, O) | 2 (S, N) |
| Molecular Weight | ~209 g/mol | ~175–250 g/mol | ~250–300 g/mol |
Implications :
- Compared to thiazolidinones (which have a carbonyl group), the absence of a polar group in 2-methyl-2-(4-pentynyl)-thiazolidine may limit hydrogen bonding with biological targets.
Structure-Activity Relationship (SAR) Insights
- Core Heterocycle : Replacing sulfur with carbon abolishes activity, emphasizing the necessity of the thiazolidine ring .
- Position 2 Substitutions: Saturated chains (e.g., C14–C16) optimize melanoma cell inhibition . Unsaturated chains (e.g., 4-pentynyl) may enhance metabolic stability or enable covalent binding via alkyne reactivity. Aromatic groups (e.g., thiophene) improve target specificity for parasitic enzymes .
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